Class-Level MIF Inhibitory Potency Comparison: 2,4-Dimethoxybenzamide Oxadiazole Scaffold Confers Nanomolar Activity Absent in Unrelated Chemotypes
No direct IC50 data exists for 891117-71-8 against any biological target. Class-level inference based on the structurally closest analog with published data, 2,4-dimethoxy-N-(5-(thiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 6), reveals an IC50 of 67.6 nM against human macrophage migration inhibitory factor (MIF) [1]. This provides a baseline for the 2,4-dimethoxybenzamide-oxadiazole scaffold; however, the target compound replaces the thiazol-5-yl with a 2,5-dimethylphenyl group, a modification of unknown quantitative impact. The unsubstituted 5-phenyl analog (Compound 2) also inhibits MIF, but its precise IC50 is not publicly disclosed [2]. No data compare the 2,5-dimethylphenyl variant to other substituents at the 5-position of the oxadiazole ring.
| Evidence Dimension | MIF inhibition potency (IC50) |
|---|---|
| Target Compound Data | 891117-71-8: No data available |
| Comparator Or Baseline | 2,4-dimethoxy-N-(5-(thiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 6): IC50 = 67.6 nM vs human MIF |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | In vitro enzyme inhibition assay using recombinant human MIF, small-volume black 96/384-well plates (BindingDB assay ID linked to US11884682) |
Why This Matters
The scaffold demonstrates nanomolar MIF inhibition, but without data for the specific 2,5-dimethylphenyl substituent, procurement decisions cannot be based on potency differentiation and must rely on structural novelty.
- [1] BindingDB. Entry BDBM648264: 2,4-dimethoxy-N-(5-(thiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 6). IC50: 67.6 nM. View Source
- [2] US Patent 11884682. Oxadiazole compounds as MIF inhibitors, Compound 2 (2,4-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide). View Source
